METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE
Overview
Description
METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C18H19NO6 It is a derivative of benzoic acid and contains both methoxy and furoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzoic acid and 2-methyl-3-furoyl chloride.
Reduction: The nitro group of 4,5-dimethoxy-2-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4,5-dimethoxy-2-aminobenzoic acid is then acylated with 2-methyl-3-furoyl chloride in the presence of a base like pyridine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furoyl group can be reduced to a furan ring.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}benzoic acid.
Reduction: Formation of 4,5-dimethoxy-2-{[(2-methylfuran)carbonyl]amino}benzoate.
Substitution: Formation of 4,5-dihalo-2-{[(2-methyl-3-furyl)carbonyl]amino}benzoate.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHOXY-2-AMINOBENZOATE: Lacks the furoyl group, making it less complex.
METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOIC ACID: Contains a carboxylic acid group instead of a methyl ester.
Uniqueness
METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is unique due to the presence of both methoxy and furoyl functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-methylfuran-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-9-10(5-6-23-9)15(18)17-12-8-14(21-3)13(20-2)7-11(12)16(19)22-4/h5-8H,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKQTODUEUHMPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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